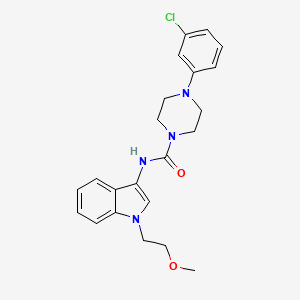
4-(3-chlorophenyl)-N-(1-(2-methoxyethyl)-1H-indol-3-yl)piperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-chlorophenyl)-N-(1-(2-methoxyethyl)-1H-indol-3-yl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, an indole moiety, and a chlorophenyl group, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorophenyl)-N-(1-(2-methoxyethyl)-1H-indol-3-yl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative, followed by the introduction of the piperazine ring and the chlorophenyl group. Common synthetic routes include:
Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Piperazine Introduction: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the indole compound.
Chlorophenyl Group Addition: The chlorophenyl group is typically introduced via electrophilic aromatic substitution, using chlorobenzene as a starting material.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Scale-up processes also require careful consideration of solvent choice and purification methods to ensure the final product meets industry standards.
化学反应分析
Types of Reactions
4-(3-chlorophenyl)-N-(1-(2-methoxyethyl)-1H-indol-3-yl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced to the aromatic rings or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like nitro, amino, or halogen groups.
科学研究应用
4-(3-chlorophenyl)-N-(1-(2-methoxyethyl)-1H-indol-3-yl)piperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of 4-(3-chlorophenyl)-N-(1-(2-methoxyethyl)-1H-indol-3-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
相似化合物的比较
Similar Compounds
4-(3-chlorophenyl)-N-(1H-indol-3-yl)piperazine-1-carboxamide: Lacks the methoxyethyl group, which may affect its biological activity and chemical properties.
4-(3-bromophenyl)-N-(1-(2-methoxyethyl)-1H-indol-3-yl)piperazine-1-carboxamide: Substitution of chlorine with bromine can lead to different reactivity and biological effects.
4-(3-chlorophenyl)-N-(1-(2-ethoxyethyl)-1H-indol-3-yl)piperazine-1-carboxamide: The ethoxyethyl group may alter the compound’s solubility and interaction with biological targets.
Uniqueness
The presence of the methoxyethyl group in 4-(3-chlorophenyl)-N-(1-(2-methoxyethyl)-1H-indol-3-yl)piperazine-1-carboxamide distinguishes it from similar compounds, potentially enhancing its solubility, stability, and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
属性
IUPAC Name |
4-(3-chlorophenyl)-N-[1-(2-methoxyethyl)indol-3-yl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN4O2/c1-29-14-13-27-16-20(19-7-2-3-8-21(19)27)24-22(28)26-11-9-25(10-12-26)18-6-4-5-17(23)15-18/h2-8,15-16H,9-14H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCSRWLBISUXDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3S)-3-Methyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B2529744.png)
![5-chloro-N-[3-(cyclohexylmethyl)-1H-pyrazol-5-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2529745.png)
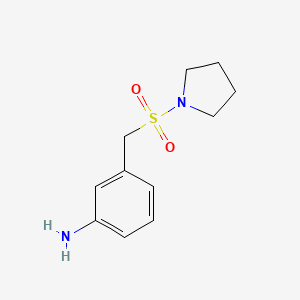
![7-methoxy-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B2529748.png)
![1-allyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2529751.png)
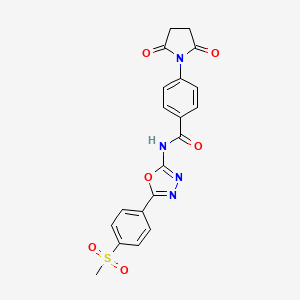
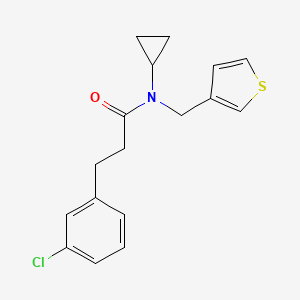
![(4Z)-4-{[4-(dimethylamino)phenyl]methylidene}-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B2529756.png)
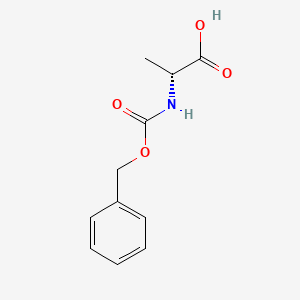
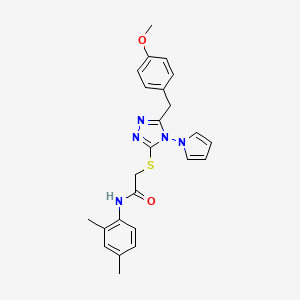
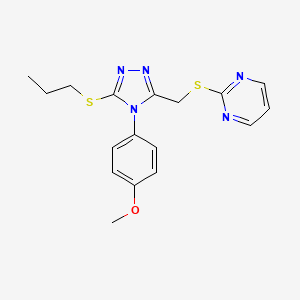
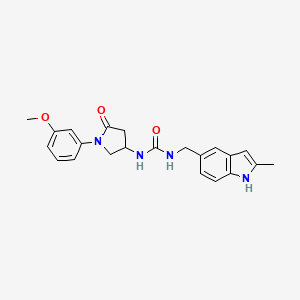
![N'-{[3-(trifluoromethyl)benzyl]oxy}-4-pyridinecarboximidamide](/img/structure/B2529765.png)
![2-{[(3-chloro-4-fluorophenyl)sulfonyl]amino}-N-(2-phenylethyl)acetamide](/img/structure/B2529766.png)
